molecular formula C13H12N4O B11869424 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol

Cat. No.: B11869424
M. Wt: 240.26 g/mol
InChI Key: RJZSOSHXLSELJY-UHFFFAOYSA-N
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Description

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS 1170301-32-2) is a quinoline derivative featuring a 5-amino-3-methyl-pyrazole substituent at the C2 position of the quinolin-8-ol core. Its molecular formula is C₁₃H₁₀Cl₂N₄O, with a molecular weight of 309.15 g/mol (predicted density: 1.6 g/cm³, boiling point: 540.3±45.0°C, pKa: ~6.61) . The compound’s structural uniqueness lies in the pyrazole moiety, which distinguishes it from other quinolin-8-ol derivatives commonly modified with triazoles, morpholinyl groups, or aromatic amines.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)quinolin-8-ol

InChI

InChI=1S/C13H12N4O/c1-8-7-11(14)17(16-8)12-6-5-9-3-2-4-10(18)13(9)15-12/h2-7,18H,14H2,1H3

InChI Key

RJZSOSHXLSELJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with 8-hydroxyquinoline in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Azo Coupling via Diazotization

The 5-amino group on the pyrazole ring undergoes diazotization followed by coupling with aromatic systems. This reaction is pivotal for synthesizing azo derivatives with enhanced photophysical properties.

Reaction Conditions :

  • Diazotization: NaNO₂ (2.756 mmol) in HCl at 0–5°C.

  • Coupling: Reaction with electron-rich aromatics (e.g., 8-hydroxyquinoline derivatives) in ethanol/Na₂CO₃ (pH 8–9) .

Example :
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate was diazotized and coupled with 8-hydroxyquinoline to yield an azo compound (3 ) in 70% isolated yield after hydrolysis .

ParameterValue
λ<sub>max</sub> (n→π*)385.5 nm
Molar Extinction (ε)15,468.593 M⁻¹cm⁻¹
HRMS (m/z)[M+H]⁺: 297.0781 (calc. 297.0862)

O-Glycosylation of the 8-Hydroxy Group

The hydroxyl group on the quinoline moiety participates in glycosylation reactions, enabling the synthesis of bioactive glycoconjugates.

Reaction Conditions :

  • Glycosyl donor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

  • Catalyst: Dodecyltrimethylammonium bromide (DTMAB).

  • Solvent: DMF/acetone (3:2), anhydrous K₂CO₃ .

Example :
3-(3-Aryl-1H-pyrazol-5-yl)-7-hydroxychromones underwent glycosylation to produce 7-O-glycosylated derivatives in 45–67% yield .

ParameterValue
Reaction Temperature80–90°C (reflux)
Catalyst Loading10 mol% DTMAB
Yield Range45–67%

Friedländer Condensation Contextual Insights

While not directly observed for this compound, pyrazoloquinoline synthesis via Friedländer condensation highlights reactivity trends. For example, 5-chloro-4-formylpyrazoles react with aromatic amines to form fused pyrazolo[3,4-b]quinolines under Vilsmeier–Haack conditions (DMF/POCl₃, 110–150°C) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Iron Chelation and Neuroprotection

Research has highlighted the potential of compounds containing the 8-hydroxyquinoline moiety, such as 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol, as effective iron chelators. Iron accumulation is implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease. The ability of these compounds to bind iron can reduce oxidative stress, thereby protecting dopaminergic neurons from damage.

A study demonstrated that derivatives of quinoline, including those with pyrazole substituents, exhibited significant iron-binding capabilities and antioxidant properties. These compounds were shown to mitigate oxidative stress in cellular models, suggesting their potential use in neuroprotective therapies for conditions such as Parkinson's disease .

2. Antitubercular Activity

Recent investigations have focused on the synthesis of quinoline derivatives as potential anti-tubercular agents. The incorporation of 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol into drug design has shown promise against Mycobacterium tuberculosis . Compounds derived from this structure were tested for their ability to inhibit the InhA enzyme, a critical target in tuberculosis treatment. Some derivatives demonstrated low MIC (Minimum Inhibitory Concentration) values, indicating strong antibacterial activity .

Case Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of quinoline-based compounds, researchers synthesized several derivatives and assessed their efficacy in reducing neuronal cell death induced by oxidative stress. The results indicated that compounds featuring the 8-hydroxyquinoline structure exhibited potent protective effects against neurotoxicity, correlating with their iron-chelating abilities .

Case Study 2: Antitubercular Efficacy

Another research effort involved synthesizing a series of quinoline-triazole conjugates, which included modifications based on 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol. These compounds were evaluated for their activity against various strains of Mycobacterium tuberculosis , with some demonstrating significant inhibitory effects on bacterial growth and enzyme activity .

Summary Table of Applications

Application AreaDescriptionExample Compounds
NeuroprotectionReduces oxidative stress through iron chelation; protects dopaminergic neurons2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol derivatives
Antitubercular AgentsInhibits Mycobacterium tuberculosis growth; targets InhA enzymeQuinoline-triazole conjugates

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Quinolin-8-ol derivatives are often modified at C2, C5, or C7 positions to optimize biological activity. Key comparisons include:

Table 1: Structural Comparison of Quinolin-8-ol Derivatives
Compound Substituent Position & Group Key Structural Features Reference
Target Compound C2: 5-Amino-3-methyl-pyrazole Pyrazole with NH₂ and CH₃ groups; potential H-bond donor/acceptor
5-((5-Amino-4-chloro-triazol-1-yl)methyl)quinolin-8-ol C5: 1,2,3-Triazole with Cl and NH₂ Higher electronegativity; rigid planar structure
5-[(Morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q) C5: Morpholinylmethyl Bulky, flexible substituent; enhanced solubility
2-(Pyridin-2-ylamino)-quinolin-8-ol C2: Pyridin-2-ylamino Aromatic amine; π-π stacking capability

Key Observations :

  • Morpholinyl derivatives (e.g., 5M-8OH-Q) prioritize solubility but may lack specificity due to their bulkiness .

Key Observations :

  • Derivatives with aromatic amines (e.g., p-tolylamino) show potent antiviral activity but require structural optimization to mitigate cytotoxicity .

Key Observations :

  • The synthesis of the target compound likely requires regioselective coupling of the pyrazole group, contrasting with Friedländer synthesis for phenylamino derivatives .
  • Environmentally friendly catalysts (e.g., nano MgO) improve yields and reduce waste in related compounds .

Physicochemical Properties

Table 4: Predicted Physicochemical Properties
Property Target Compound 5M-8OH-Q 2-(Pyridin-2-ylamino)-quinolin-8-ol
Molecular Weight (g/mol) 309.15 ~300 267.28
pKa 6.61 ~7.2 5.8
LogP (Predicted) ~2.1 ~1.8 ~2.5

Key Observations :

  • The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity for membrane permeability and solubility.
  • A pKa of ~6.61 indicates partial ionization at physiological pH, enhancing bioavailability .

Biological Activity

The compound 2-(5-amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Formula

  • IUPAC Name : 2-(5-amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol
  • Molecular Formula : C13H10N4O
  • Molecular Weight : 230.25 g/mol
  • CAS Number : 1170301-32-2
PropertyValue
Molecular FormulaC13H10N4O
Molecular Weight230.25 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogPNot available

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrazole derivatives against several pathogens. The results indicated that derivatives with structural similarities to quinoline exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL against S. aureus and E. coli .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented extensively. For example, compounds featuring the pyrazole moiety have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that the compound induced cytotoxic effects on human cancer cell lines, with IC50 values indicating significant growth inhibition at concentrations as low as 10 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. These compounds have been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of COX Enzymes

Research showed that certain pyrazole derivatives inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition rates were comparable to known anti-inflammatory drugs .

The biological activities of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol can be attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The quinoline structure allows for intercalation between DNA base pairs, potentially disrupting replication.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cytokine Modulation : It has been shown to modulate the production of inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves nucleophilic substitution or Mannich-type reactions. For example, pyrazole derivatives can be introduced to the quinolin-8-ol scaffold via coupling reactions under acidic or basic conditions. A key step involves regioselective functionalization of the quinoline ring at the 2-position, often using catalysts like HCl or formaldehyde to promote cyclization . Optimization may include varying solvent systems (e.g., anhydrous DCM or ethanol), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Characterization via 1H^1H-NMR and mass spectrometry is critical to confirm intermediate structures and final product purity .

Q. How can structural ambiguities in 2-(5-amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol be resolved using advanced spectroscopic and crystallographic techniques?

X-ray crystallography is essential for unambiguous structural determination. For pyrazole-quinoline hybrids, single-crystal diffraction can reveal bond angles, torsion angles, and hydrogen-bonding networks that influence molecular packing . Hirshfeld surface analysis and DFT calculations (e.g., B3LYP/6-31G** basis sets) further validate experimental data by predicting electronic properties and non-covalent interactions . 1H^1H-NMR chemical shifts for the pyrazole NH2_2 group (δ ~6.8–7.2 ppm) and quinolin-8-ol OH (δ ~11–12 ppm) are diagnostic for functional group verification .

Advanced Research Questions

Q. How does the pyrazole-quinoline scaffold influence metal chelation properties, and what implications does this have for biological or catalytic applications?

The 8-hydroxyquinoline moiety is a well-known metal chelator, binding to ions like Zn2+^{2+} or Fe3+^{3+} via its O and N donors. Introducing a pyrazole group alters electron density, potentially enhancing selectivity for specific metal ions. For example, Zn complexes of similar compounds exhibit fluorescence quenching, suggesting applications in biosensing or as metalloenzyme inhibitors . Competitive binding studies using UV-Vis titration or fluorescence spectroscopy (e.g., Job’s plot analysis) can quantify chelation efficiency .

Q. What computational strategies are effective in predicting the bioactivity of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol, and how do they align with experimental results?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding affinities to biological targets like viral proteases or neurotransmitter receptors . For instance, docking studies of analogous quinoline derivatives into the SARS-CoV-2 main protease active site (PDB: 6LU7) revealed hydrogen bonds with Glu166 and hydrophobic interactions with His41 . Experimental validation via enzyme inhibition assays (e.g., IC50_{50} measurements) is critical to resolve discrepancies between computational predictions and observed activity .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies of pyrazole-quinoline hybrids?

Contradictions often arise from variations in substituent positioning or assay conditions. For example, 3-methyl substitution on the pyrazole ring may enhance steric hindrance, reducing binding affinity in some targets but improving solubility. Systematic SAR studies should compare derivatives with controlled modifications (e.g., methyl vs. phenyl groups) under standardized assay protocols. Meta-analyses of published IC50_{50} values and pharmacokinetic parameters (e.g., LogP) can identify trends .

Q. What methodologies are recommended for assessing the environmental impact or degradation pathways of this compound?

Long-term environmental studies (e.g., Project INCHEMBIOL) evaluate abiotic/biotic degradation using HPLC-MS to track parent compounds and metabolites in soil/water matrices . Hydrolysis studies under varying pH and temperature conditions can identify stable intermediates. Ecotoxicity assays (e.g., Daphnia magna mortality tests) assess ecological risks, while QSAR models predict bioaccumulation potential based on octanol-water partition coefficients (LogKow_{ow}) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates.
  • Characterization : Combine crystallography with DFT to resolve stereochemical ambiguities.
  • Bioactivity : Validate computational docking with enzymatic assays to mitigate false positives.
  • Environmental Analysis : Use isotopically labeled analogs for precise degradation tracking.

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